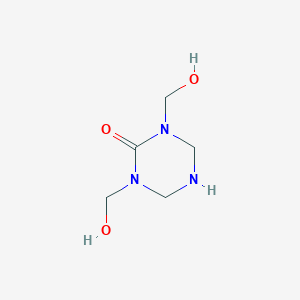
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one, also known as THTM, is a heterocyclic compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular formula of C5H10N4O2 and a molecular weight of 162.16 g/mol. THTM has been found to have various biochemical and physiological effects, making it a valuable tool in many scientific investigations.
作用機序
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one acts as a chelating agent by binding to metal ions and forming stable complexes. It has been found to have a high affinity for copper, nickel, and zinc ions. The ability of this compound to form stable complexes with metal ions has been used to study the structure and function of metalloproteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been found to have antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it forms stable complexes with metal ions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one. One area of research is the development of new chelating agents based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly its antioxidant properties. Additionally, the use of this compound in metal ion detection and analysis could be further explored.
合成法
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one can be synthesized by reacting formaldehyde, urea, and sodium hydroxide in water. The reaction takes place at elevated temperatures and pressures, and the resulting product is then purified by recrystallization.
科学的研究の応用
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has been used in a wide range of scientific research, including biochemistry, pharmacology, and neuroscience. Its ability to form stable complexes with metal ions has made it a valuable tool in metal ion detection and analysis. This compound has also been used as a chelating agent in the purification of proteins and enzymes.
特性
CAS番号 |
19708-68-0 |
|---|---|
分子式 |
C5H11N3O3 |
分子量 |
161.16 g/mol |
IUPAC名 |
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c9-3-7-1-6-2-8(4-10)5(7)11/h6,9-10H,1-4H2 |
InChIキー |
PEFFWBKKAGDQJR-UHFFFAOYSA-N |
SMILES |
C1NCN(C(=O)N1CO)CO |
正規SMILES |
C1NCN(C(=O)N1CO)CO |
その他のCAS番号 |
19708-68-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




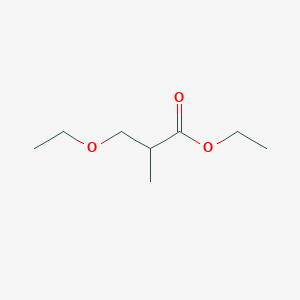
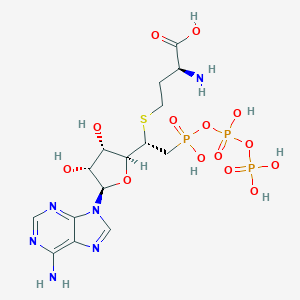
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
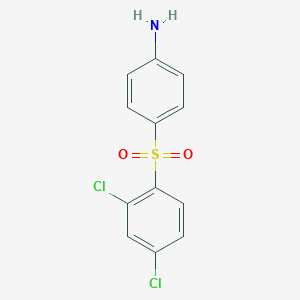
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
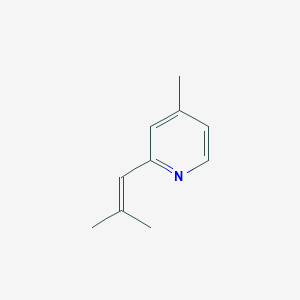
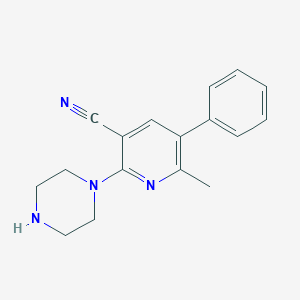
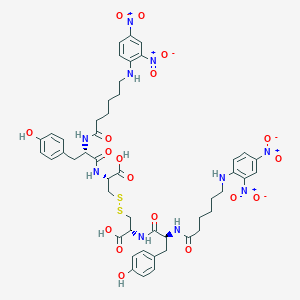
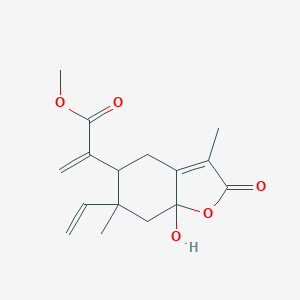
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)


